

"2-(3-Methylphenoxy)aniline" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methylphenoxy)aniline

Cat. No.: B1607781

[Get Quote](#)

An in-depth technical guide to the physical and chemical properties of **2-(3-Methylphenoxy)aniline**, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive analysis of the molecule's identity, synthesis, reactivity, spectroscopic signature, and safety protocols, grounded in authoritative scientific principles.

Executive Summary

2-(3-Methylphenoxy)aniline is a diaryl ether derivative incorporating a primary aromatic amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.^{[1][2]} Its structure consists of an aniline ring linked to a meta-cresol through an ether bond. Understanding its physicochemical properties, reactivity, and spectral characteristics is paramount for its effective utilization in research and development. This guide synthesizes available data to provide a detailed scientific overview, from bench-scale synthesis to instrumental analysis and safe handling.

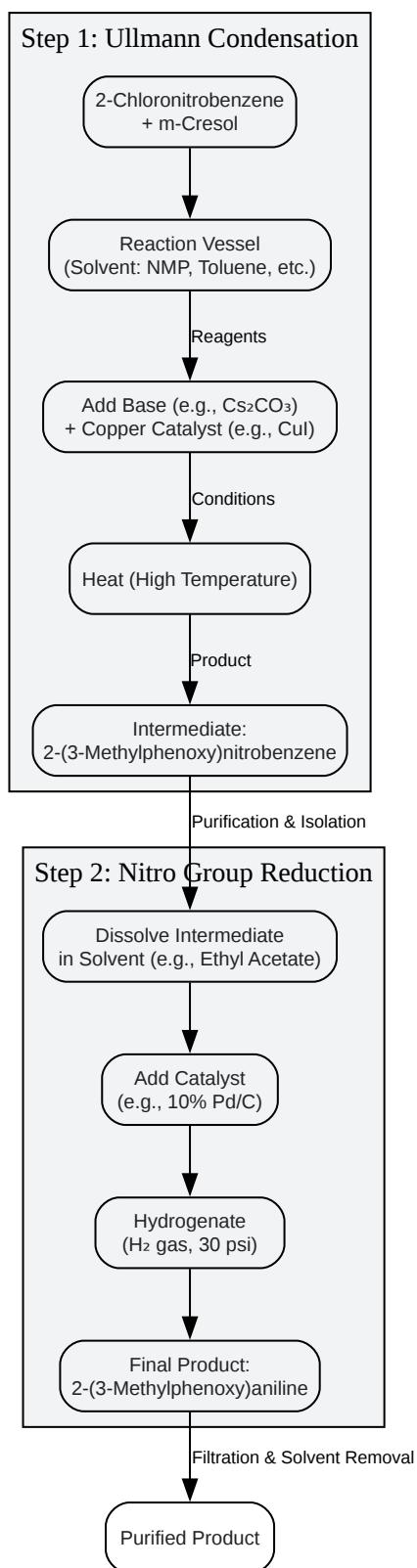
Molecular Identity and Physicochemical Properties

2-(3-Methylphenoxy)aniline, also known as 2-(m-tolyloxy)aniline, is identified by the CAS Registry Number 60287-67-4.^{[3][4]} It exists as a light brown to brown solid at room temperature.^{[4][5]} The molecule's structure, featuring both a hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), influences its solubility and potential for intermolecular interactions.

Computational and experimental data provide insight into its behavior in various chemical environments. The predicted LogP value of approximately 3.37 suggests a significant nonpolar character, indicating higher solubility in organic solvents than in water.^[3] The Topological Polar Surface Area (TPSA) of 35.25 Å² is a metric used in drug discovery to estimate the cell permeability of a molecule.^[3]

A summary of its core physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	60287-67-4	[3] [4]
Molecular Formula	C ₁₃ H ₁₃ NO	[3] [6]
Molecular Weight	199.25 g/mol	[3] [6]
Appearance	Light brown to brown solid	[4] [5]
Boiling Point	306 °C at 760 mmHg	[6]
Density	1.115 g/cm ³	[6]
Predicted XlogP	3.37	[3]
Topological Polar Surface Area (TPSA)	35.25 Å ²	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	2	[3]


Synthesis and Reactivity

The synthesis of **2-(3-Methylphenoxy)aniline** is most effectively achieved through a two-step process involving a copper-catalyzed cross-coupling reaction followed by a nitro group reduction. This approach is well-established for the formation of diaryl ethers and subsequent conversion to the desired aniline derivative.^[7]^[8]

Synthetic Strategy: Ullmann Condensation and Reduction

The formation of the diaryl ether linkage is typically accomplished via the Ullmann condensation.^{[9][10]} This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.^[9] For the synthesis of **2-(3-Methylphenoxy)aniline**, a common route is to first couple an ortho-halonitrobenzene (e.g., 2-chloronitrobenzene) with m-cresol. The resulting nitro-substituted diaryl ether intermediate is then reduced to the target primary amine.

The choice of catalyst, base, and solvent is critical for optimizing the Ullmann reaction. Modern protocols often employ copper(I) salts, such as CuI or Cu_2O , and may be accelerated by the addition of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).^{[11][12]} Bases such as cesium carbonate (Cs_2CO_3) or potassium carbonate (K_2CO_3) are commonly used to deprotonate the phenol.^{[12][13]} The subsequent reduction of the nitro group is a standard transformation, readily achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).^[7]

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-(3-Methylphenoxy)aniline**.

General Experimental Protocol

Step 1: Synthesis of 2-(3-Methylphenoxy)nitrobenzene (Ullmann Condensation)

- To a reaction flask, add m-cresol, 2-chloronitrobenzene, cesium carbonate (Cs_2CO_3), and a copper(I) iodide (CuI) catalyst in a suitable high-boiling polar solvent like N-methylpyrrolidone (NMP).[\[10\]](#)[\[12\]](#)
- Purge the flask with an inert gas (e.g., nitrogen or argon).
- Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.[\[10\]](#)
- After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(3-methylphenoxy)nitrobenzene.

Step 2: Synthesis of **2-(3-Methylphenoxy)aniline** (Reduction)

- Dissolve the purified 2-(3-methylphenoxy)nitrobenzene in a solvent such as ethyl acetate or ethanol in a pressure vessel.[\[7\]](#)
- Add a catalytic amount of 10% palladium on activated carbon (Pd/C).[\[7\]](#)
- Pressurize the vessel with hydrogen gas (e.g., 30-50 psi) and stir the mixture at room temperature for 1-5 hours.[\[7\]](#)
- Monitor the reaction until the starting material is fully consumed.
- Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
- Remove the solvent under reduced pressure to obtain the final product, **2-(3-methylphenoxy)aniline**, which can be further purified if necessary.

Chemical Reactivity

The reactivity of **2-(3-Methylphenoxy)aniline** is dominated by its aniline functional group.

- Basicity: Like aniline, the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring's pi system, making it a weak base compared to aliphatic amines.[14] It will react with strong acids to form the corresponding anilinium salt.[14]
- Electrophilic Aromatic Substitution: The amino (-NH₂) group is a powerful activating, ortho- and para-directing group for electrophilic aromatic substitution.[15][16] Reactions such as halogenation are often rapid and can lead to polysubstituted products.[16] To achieve monosubstitution, it is often necessary to protect the amino group by converting it into an amide (e.g., an acetanilide). This moderates its activating effect and provides steric hindrance, favoring para-substitution.[16][17]
- Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring.[16]
- Ether Linkage: The diaryl ether C-O bond is generally robust and stable under many reaction conditions, allowing for selective transformations at the aniline ring.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2-(3-Methylphenoxy)aniline**. The molecule presents a unique combination of spectral features corresponding to its primary amine, diaryl ether, and substituted aromatic ring structures.

*Chemical structure of **2-(3-Methylphenoxy)aniline**.*

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for **2-(3-Methylphenoxy)aniline** based on the analysis of its functional groups.

Technique	Feature	Expected Observation	Rationale
¹ H NMR	-NH ₂ Protons	Broad singlet, ~3.7-4.5 ppm	Chemical shift is variable; signal disappears upon D ₂ O exchange.[18][19]
Aromatic Protons	Multiplets, ~6.6-7.4 ppm	Complex splitting patterns due to coupling between protons on both aromatic rings.[19]	
-CH ₃ Protons	Singlet, ~2.2-2.4 ppm	Isolated methyl group protons.[19]	
¹³ C NMR	Aromatic Carbons	Signals, ~110-160 ppm	Carbons attached to N and O will be the most downfield.
-CH ₃ Carbon	Signal, ~20-25 ppm	Typical chemical shift for an aryl methyl carbon.	
IR Spectroscopy	N-H Stretch	Two distinct peaks, 3300-3500 cm ⁻¹	Characteristic asymmetric and symmetric stretching of a primary amine. [20][21]
C-O-C Stretch	Strong absorption, ~1200-1250 cm ⁻¹	Characteristic for aromatic ethers.[19] [21]	
Aromatic C-H Stretch	Absorptions, >3000 cm ⁻¹	Typical for sp ² C-H bonds.	
Aromatic C-H Bends	675-900 cm ⁻¹	Pattern is diagnostic of the aromatic substitution.[19]	

Mass Spectrometry	Molecular Ion (M^+)	$m/z \approx 199$	Corresponds to the molecular weight of the compound.[3][19]
Key Fragments	$m/z \approx 184 (M-CH_3)^+$	Loss of a methyl radical is a common fragmentation pathway.[19]	

Spectroscopic Analysis Workflow

A standard workflow for the complete characterization of a synthesized batch of **2-(3-Methylphenoxy)aniline** would follow a logical progression of analytical techniques.

- **Sample Preparation:** A small amount of the purified solid (5-20 mg) is dissolved in a suitable deuterated solvent, typically chloroform-d ($CDCl_3$), for NMR analysis.[19] For IR, a thin film or KBr pellet is prepared. For MS, the sample is dissolved in a volatile solvent like methanol. [22]
- **Instrumental Analysis:** Data is acquired using 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometers.
- **Data Interpretation:** The resulting spectra are analyzed. The 1H and ^{13}C NMR spectra are used to confirm the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups (-NH₂, C-O-C). Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[22]

Safety, Handling, and Storage

Proper handling of **2-(3-Methylphenoxy)aniline** is crucial due to its potential hazards, which are typical for aromatic amines.

- **Hazard Identification:** The compound is classified as an irritant (Hazard Code: Xi).[4][5] Like many aniline derivatives, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[23] It may cause skin irritation, serious eye irritation, and potential respiratory irritation.

- Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [23] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- First Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[23]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23]
 - Inhalation: Move the person to fresh air.
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[23]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store at 2-8°C and protect from light.[4][5]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Applications and Research Interest

2-(3-Methylphenoxy)aniline serves as a key building block in organic synthesis. Its bifunctional nature—a nucleophilic amine on one ring and a stable ether linkage—makes it a versatile precursor for creating more complex molecular architectures. Its primary applications are in the synthesis of:

- Pharmaceuticals: Aniline derivatives are foundational components in a vast number of active pharmaceutical ingredients (APIs).[1][24] The diaryl ether motif is also prevalent in many biologically active compounds.
- Agrochemicals: Similar to pharmaceuticals, many herbicides and pesticides are derived from complex aniline structures.[2]

- Dyes and Polymers: Aniline and its derivatives are fundamental to the dye industry and are used in the production of specialized polymers.[1][2]

The specific structure of **2-(3-Methylphenoxy)aniline** makes it a candidate for synthetic routes targeting compounds where two distinct aromatic systems need to be linked in a specific orientation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(3-METHYLPHENOXY)ANILINE | 60287-67-4 [amp.chemicalbook.com]
- 5. 2-(3-METHYLPHENOXY)ANILINE | 60287-67-4 [amp.chemicalbook.com]
- 6. 2-(3-methylphenoxy)aniline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsoc.com [chemsoc.com]
- 7. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 8. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 9. synarchive.com [synarchive.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 12. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Aniline - Wikipedia [en.wikipedia.org]
- 15. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 18. fiveable.me [fiveable.me]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. fishersci.com [fishersci.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["2-(3-Methylphenoxy)aniline" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607781#2-3-methylphenoxy-aniline-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1607781#2-3-methylphenoxy-aniline-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

